molecular formula C16H12F7N3O4 B11097480 N'-[2-(2,2,3,3,4,4,4-heptafluorobutanoyl)cyclopent-1-en-1-yl]-4-nitrobenzohydrazide

N'-[2-(2,2,3,3,4,4,4-heptafluorobutanoyl)cyclopent-1-en-1-yl]-4-nitrobenzohydrazide

Cat. No.: B11097480
M. Wt: 443.27 g/mol
InChI Key: KEXGFZSFEAUHGN-UHFFFAOYSA-N
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Description

N’-[2-(2,2,3,3,4,4,4-HEPTAFLUOROBUTANOYL)-1-CYCLOPENTEN-1-YL]-4-NITROBENZOHYDRAZIDE is a complex organic compound characterized by the presence of a heptafluorobutanoyl group, a cyclopentene ring, and a nitrobenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2,2,3,3,4,4,4-HEPTAFLUOROBUTANOYL)-1-CYCLOPENTEN-1-YL]-4-NITROBENZOHYDRAZIDE typically involves multiple steps:

    Formation of the Heptafluorobutanoyl Intermediate: This step involves the reaction of heptafluorobutyric anhydride with a suitable nucleophile to form the heptafluorobutanoyl intermediate.

    Cyclopentene Ring Formation: The cyclopentene ring is synthesized through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Coupling with Nitrobenzohydrazide: The final step involves coupling the heptafluorobutanoyl intermediate with 4-nitrobenzohydrazide under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(2,2,3,3,4,4,4-HEPTAFLUOROBUTANOYL)-1-CYCLOPENTEN-1-YL]-4-NITROBENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Conversion of the nitro group to an amine group, resulting in amino derivatives.

    Substitution: Formation of substituted products with new functional groups replacing the original ones.

Scientific Research Applications

N’-[2-(2,2,3,3,4,4,4-HEPTAFLUOROBUTANOYL)-1-CYCLOPENTEN-1-YL]-4-NITROBENZOHYDRAZIDE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and coatings due to its fluorinated nature, which imparts unique properties such as hydrophobicity and chemical resistance.

Mechanism of Action

The mechanism of action of N’-[2-(2,2,3,3,4,4,4-HEPTAFLUOROBUTANOYL)-1-CYCLOPENTEN-1-YL]-4-NITROBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,4,4,4-Heptafluorobutanoyl Compounds: These compounds share the heptafluorobutanoyl group and exhibit similar chemical properties.

    Cyclopentene Derivatives: Compounds with a cyclopentene ring, which may have similar reactivity and applications.

    Nitrobenzohydrazide Derivatives: Compounds containing the nitrobenzohydrazide moiety, which may have comparable biological activities.

Uniqueness

N’-[2-(2,2,3,3,4,4,4-HEPTAFLUOROBUTANOYL)-1-CYCLOPENTEN-1-YL]-4-NITROBENZOHYDRAZIDE is unique due to the combination of its fluorinated butanoyl group, cyclopentene ring, and nitrobenzohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C16H12F7N3O4

Molecular Weight

443.27 g/mol

IUPAC Name

N'-[2-(2,2,3,3,4,4,4-heptafluorobutanoyl)cyclopenten-1-yl]-4-nitrobenzohydrazide

InChI

InChI=1S/C16H12F7N3O4/c17-14(18,15(19,20)16(21,22)23)12(27)10-2-1-3-11(10)24-25-13(28)8-4-6-9(7-5-8)26(29)30/h4-7,24H,1-3H2,(H,25,28)

InChI Key

KEXGFZSFEAUHGN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C1)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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